N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused bicyclic core (thiazole and pyridazinone rings) substituted with a 4-fluorophenyl group at position 7 and a methyl group at position 2. The acetamide side chain at position 5 is modified with a cyclohexyl group, distinguishing it from analogs with aryl or heteroaryl substituents.
Properties
IUPAC Name |
N-cyclohexyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGTZWJBSXEUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a thiazolo[4,5-d]pyridazin core with a cyclohexyl group and a fluorophenyl substituent, contributing to its unique pharmacological properties. The presence of the fluorine atom on the phenyl ring is believed to enhance its potency and selectivity in biological systems.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that modifications in the phenyl ring can significantly affect enzyme inhibition potency (e.g., α-l-fucosidases) .
- Receptor Modulation : The structural features suggest potential interactions with receptors that could modulate physiological responses. This is particularly relevant in the context of neuropharmacology and cancer therapeutics.
Biological Activity Data
The following table summarizes key biological activities associated with the compound based on available research findings:
Case Studies
- Inhibition of α-l-Fucosidases : A study highlighted the structure-activity relationship (SAR) of compounds similar to this compound. The introduction of fluorine atoms significantly increased inhibitory potency against α-l-fucosidases, suggesting potential therapeutic applications in genetic disorders related to fucosidosis .
- Cytotoxicity Against Cancer Cell Lines : Initial investigations into the cytotoxic effects revealed that this compound exhibited selective toxicity towards certain cancer cell lines, warranting further exploration into its mechanism of action and therapeutic index .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications and Substituent Effects
The thiazolo[4,5-d]pyridazinone scaffold is shared across several analogs, but variations in substituents significantly influence physicochemical and biological properties:
Table 1: Key Structural Differences and Properties
Key Observations:
- Cyclohexyl vs. Aryl Groups : The cyclohexyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl or 4-fluorobenzyl groups in analogs .
- Methyl vs. Pyrrolidinyl : The 2-methyl group in the target compound may reduce metabolic degradation compared to pyrrolidinyl-substituted analogs, which could enhance solubility but increase susceptibility to oxidation .
- 4-Fluorophenyl Consistency : The 7-(4-fluorophenyl) group is conserved across analogs, suggesting its critical role in target binding or π-π stacking interactions .
Challenges:
Pharmacological Implications (Inferred from Analogs)
- Kinase Inhibition: Pyrimido-oxazinone analogs (e.g., 16a) exhibit nanomolar IC50 values against kinases like EGFR, suggesting the thiazolo[4,5-d]pyridazinone core may share similar binding modes .
- Anti-inflammatory Potential: The 4-fluorophenyl group is common in COX-2 inhibitors, hinting at anti-inflammatory applications .
- Metabolic Stability : The cyclohexyl group may reduce CYP450-mediated metabolism compared to aryl-substituted analogs, as seen in structurally similar N-cyclohexylacetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
